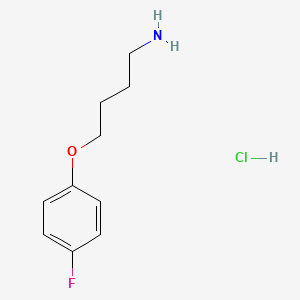

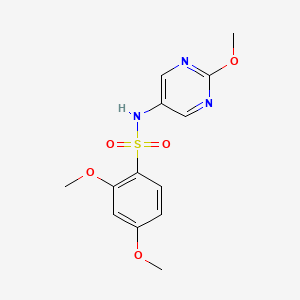

![molecular formula C41H47N5O2S2 B2917614 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline CAS No. 2138169-93-2](/img/structure/B2917614.png)

2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline” is a chemical compound . It is also known as "7- (4- (4- (Benzo [b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2 (1H)-one hydrochloride" .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of 4- (2-oxo-1,2-dihydroquinolin-7-yloxy)butanoic acid with 1- (benzo [b]thiophen-4-yl)piperazine in the presence of a suitable base and solvent .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The InChI code for this compound is "1S/C38H40N4O4S/c43-37-14-10-28-8-12-30 (26-33 (28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31 (27-34 (29)40-38)44-22-2-1-17-41-18-20-42 (21-19-41)35-6-5-7-36-32 (35)16-25-47-36/h5-16,25-27H,1-4,17-24H2, (H,39,43)" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been optimized for yield and purity . The process involves the use of 1,4-butanediol as a key starting material, which is then diprotected and subsequently reacted with 7-hydroxy-2 (1H)-quinolinone and piperazine-l-benzo [b]thien-4-y1 hydrochloride using potassium carbonate as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (705.98), and it is a powder at room temperature .科学的研究の応用

1. Antimalarial Activity

Compounds related to 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline have shown promising results in the fight against malaria. A study by Görlitzer et al. (2006) synthesized and tested a series of compounds for their in vitro growth inhibition of the malaria parasite Plasmodium falciparum. The most active compound in this series displayed significant inhibition, suggesting potential applications in antimalarial drug development (Görlitzer et al., 2006).

2. Diverse Pharmacological Profiles

El-Azzouny et al. (2020) highlighted the importance of the 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, which is closely related to the compound , in medicinal chemistry. This structure, alone or hybridized with other pharmacophores, has shown diverse pharmacological profiles, including activities as antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer agents, and more (El-Azzouny et al., 2020).

3. Antibacterial Activity

Kumar et al. (2021) conducted a study on Terazosin hydrochloride, a drug derived from similar chemical structures, and its antibacterial activity. The derivatives prepared in this study showed potent activity against various bacteria, indicating the potential of related compounds in antibacterial applications (Kumar et al., 2021).

4. Antimicrobial Agents

Rameshkumar et al. (2003) synthesized a series of quinoline derivatives with antibacterial and antifungal activities. These compounds, including 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)quinolines, showed significant antimicrobial activities, suggesting their utility as potential antimicrobial agents (Rameshkumar et al., 2003).

5. Synthesis and Characterization of Quinazoline Derivatives

Kale and Durgade (2017) discussed the synthesis of quinazoline derivatives that showed antifungal and antibacterial activities. These findings support the potential of quinoline and its derivatives in developing antimicrobial drugs (Kale & Durgade, 2017).

Safety and Hazards

作用機序

Target of Action

The primary targets of 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline, also known as Brexpiprazole , are the Dopamine D2 and Serotonin 5-HT1A receptors . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

It also acts as an antagonist at the Serotonin 5-HT2A receptor, blocking the action of serotonin at this receptor .

Biochemical Pathways

By modulating the activity of these receptors, Brexpiprazole influences several biochemical pathways involved in mood regulation and cognitionIt is known that the modulation of dopamine and serotonin activity can influence mood, cognition, and behavior .

Pharmacokinetics

Like many similar compounds, its bioavailability is likely influenced by factors such as dosage form, route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of Brexpiprazole’s action result in its therapeutic effects. By modulating the activity of dopamine and serotonin receptors, it can help to balance mood and improve symptoms in conditions such as schizophrenia and major depressive disorder (MDD) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Brexpiprazole. These can include factors such as the patient’s overall health status, co-administration with other medications, and individual genetic factors that can influence drug metabolism . The stability of the compound can also be influenced by storage conditions .

特性

IUPAC Name |

2,7-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47N5O2S2/c1(17-43-19-23-45(24-20-43)37-7-5-9-39-34(37)15-29-49-39)3-27-47-33-13-11-32-12-14-41(42-36(32)31-33)48-28-4-2-18-44-21-25-46(26-22-44)38-8-6-10-40-35(38)16-30-50-40/h5-16,29-31H,1-4,17-28H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPODQCMORKORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCN4CCN(CC4)C5=C6C=CSC6=CC=C5)C7=C8C=CSC8=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2917533.png)

![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2917534.png)

![N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B2917540.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-2-phenoxypyridine-4-carboxamide](/img/structure/B2917541.png)

![3-[(2-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2917542.png)

![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)

![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)